Pentagalloylglucose

Description

Pentagalloylglucose has been reported in Quercus acutissima, Myrothamnus flabellifolia, and other organisms with data available.

pentahydroxy gallic acid ester of glucose; a phytogenic antineoplastic agent and antibacterial agent

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYNZEYHSMRWBK-NIKIMHBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029765 | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-32-7 | |

| Record name | Penta-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentagalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAGALLOYLGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentagalloylglucose chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

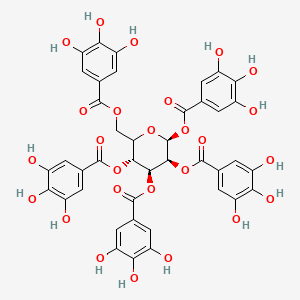

Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, is a naturally occurring polyphenolic compound. Its structure consists of a central glucose core esterified with five gallic acid moieties.[1][2] PGG has garnered significant attention within the scientific community for its wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anticancer mechanisms. Detailed experimental protocols for its isolation and cytotoxic evaluation are provided, alongside visualizations of its key signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 1,2,3,4,6-penta-O-galloyl-β-D-glucose, is characterized by a β-D-glucose central scaffold where all five hydroxyl groups are esterified with gallic acid.[1][2] This structure contributes to its high molecular weight and complex chemical nature.

Chemical Structure

-

IUPAC Name: β-D-Glucopyranose pentakis(3,4,5-trihydroxybenzoate)[4]

-

Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-{[(3,4,5-Trihydroxybenzoyl)oxy]methyl}oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Appearance | Pale grey to grey solid; Brown amorphous powder | [6][7] |

| Melting Point | >250 °C (with decomposition) or 143 °C | [6][8][9][10] |

| Solubility | Soluble in DMSO, methanol, ethanol. Insoluble in petroleum ether, chloroform, and water. | [6][8][11][12][13] |

| LogP | 8.51 | [10] |

| Vapor Pressure | 0.0±0.3 mmHg at 25°C | [10] |

| Density | 2.05±0.1 g/cm³ (Predicted) | [6][8] |

| Flash Point | 410.4±27.8 °C | [8][9] |

Spectral Data

-

¹H NMR (400 MHz, CD₃OD): δH: 7.14 (2H, s), 7.09 (2H, s), 7.01 (2H, s), 6.98 (2H, s), 6.94 (2H, s), 6.26 (1H, d, J=8.0 Hz), 5.90 (1H, m), 5.65 (1H, m), 5.61 (1H, m), 4.42 (1H, m), 4.39 (2H, m).[7]

-

¹³C NMR (100 MHz, CD₃OD): δc : 93.8 (CH), 74.1 (CH), 72.2 (CH), 70.8 (CH), 68.4 (CH), 62.2 (CH₂). Galloyl groups show characteristic signals for carbonyl and aromatic carbons.[7]

-

Infrared (IR): 3324, 1698, 1608, 1536 cm⁻¹.[7]

-

High-Resolution Mass Spectrometry (HRMS): m/z 963.1135 [M+Na]⁺.[7]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being particularly well-documented.

Anticancer Activity

PGG has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the prostate, breast, lung, colon, and pancreas.[1][4] Its anticancer mechanisms are multifaceted, involving the modulation of several key signaling pathways that regulate cell growth, apoptosis, and metastasis.[1][4]

Table of IC₅₀ Values for this compound in Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time | Reference(s) |

| PC3 | Prostate Cancer | 31.64 | 48 h | [8] |

| HCT116 | Colorectal Cancer | Not specified in abstract | 48 h | [1] |

| HT29 | Colorectal Cancer | Not specified in abstract | 48 h | [1] |

| Glioma cells | Glioma | 25 | 24 h | [1] |

| Breast Cancer Cells | Breast Cancer | 3.24 | 5 days | [5] |

| Medulloblastoma Cells | Medulloblastoma | 1.47 | 5 days | [5] |

| K562/ADR | Multidrug-Resistant Leukemia | ~82.8 (77.94 µg/mL) | Not specified | [2] |

| GH₃ | Pituitary Tumor (Delayed-rectifier K⁺ current) | 3.6 | Not specified | [9][14] |

| GH₃ | Pituitary Tumor (Proton-activated Cl⁻ current) | 12.2 | Not specified | [9][14] |

Key Signaling Pathways in Cancer

This compound has been shown to suppress the growth and migration of cancer cells by modulating the GSK3β/β-catenin signaling pathway. PGG treatment can lead to the upregulation of phosphorylated GSK3β, which in turn promotes the degradation of β-catenin.[10] The downregulation of β-catenin inhibits the transcription of target genes involved in cell proliferation and metastasis.[10]

Caption: PGG modulates the GSK3β/β-catenin signaling pathway.

This compound can inhibit the ubiquitination of the tumor suppressor protein p53, which is mediated by the ubiquitin-conjugating enzyme UBE2T.[5] By inhibiting UBE2T, PGG prevents the degradation of p53, leading to its accumulation.[15] Elevated p53 levels can then induce cell cycle arrest and apoptosis in cancer cells.[15]

Caption: PGG inhibits UBE2T-mediated p53 degradation.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. PGG has been shown to be more effective at scavenging DPPH radicals than standard antioxidants like vitamin C.[9]

Experimental Protocols

Isolation and Purification of this compound from Anacardium occidentale

This protocol is adapted from a study on the isolation of PGG from the leaves of Anacardium occidentale.[12]

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Anacardium occidentale.

-

Air-dry the leaves and mill them into a fine powder.

-

-

Extraction:

-

Extract the powdered leaves with 96% ethanol.

-

Filter the extract and concentrate it in-vacuo at 40°C to obtain the crude ethanolic extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in water.

-

Successively partition the aqueous solution with n-hexane, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

Adsorb the ethyl acetate fraction onto silica gel.

-

Pack the dried powder into a silica gel column.

-

Elute the column with a gradient of solvents with increasing polarity, starting from 100% hexane to 100% ethyl acetate, and then to 50% methanol.

-

-

Further Purification:

-

Subject the fraction eluted with 100% ethyl acetate to repeated fractionation using silica gel and Sephadex LH-20 columns to yield pure this compound.

-

Caption: Experimental workflow for PGG isolation.

MTT Cell Viability Assay for Cytotoxicity Evaluation

This is a general protocol for determining the cytotoxic effects of this compound on cancer cells, which can be adapted for specific cell lines.[7][10][11][13][16]

-

Cell Seeding:

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in the appropriate growth medium (e.g., concentrations ranging from 6.25 to 100 µg/mL).[12]

-

Discard the old medium from the wells and add 100 µL of the different concentrations of the PGG solutions.[12]

-

Include control wells with untreated cells and blank wells with medium only.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. Its well-defined chemical structure and diverse biological activities, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule. Further research is warranted to explore its pharmacokinetics, bioavailability, and safety profile in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound suppresses the growth and migration of human nasopharyngeal cancer cells via the GSK3β/β-catenin pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UBE2T promotes hepatocellular carcinoma cell growth via ubiquitination of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of 1,2,3,4,6-penta-O-galloyl-β-D-glucose

An In-Depth Technical Guide to the Biological Activities of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

Introduction

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring hydrolyzable tannin found in various medicinal plants, such as Rhus chinensis Mill, Paeonia suffruticosa, and Mangifera indica (mango) kernels.[1][2][3] As a prototypical gallotannin, PGG is composed of a central glucose molecule esterified with five gallic acid units.[2] This polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4][5] This technical guide provides a comprehensive overview of the multifaceted biological functions of PGG, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its effects.

Anticancer Activity

PGG has demonstrated significant anticancer effects across a wide range of cancer types, including prostate, breast, lung, cervical, and colorectal cancers.[6] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][6]

Molecular Mechanisms and Signaling Pathways

1. Induction of Apoptosis and Autophagy:

PGG is a known inducer of apoptosis (programmed cell death) in cancer cells.[4] One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway . In prostate cancer cells, PGG has been shown to inhibit the PI3K-Akt-GSK3β pathway, leading to the suppression of anti-apoptotic proteins like XIAP and phospho-BAD, thereby promoting apoptosis.[7]

Furthermore, PGG can induce autophagy, a cellular process of self-degradation.[8] In prostate cancer cells, PGG-induced autophagy is associated with the inactivation of mTOR downstream targets, S6K and 4EBP1.[8] Interestingly, the interplay between apoptosis and autophagy in response to PGG can be complex, with autophagy sometimes acting as a survival mechanism that suppresses caspase-mediated apoptosis.[8] In the context of antiviral activity against Herpes Simplex Virus Type 1, PGG-induced autophagy has been shown to contribute to its therapeutic effects by engulfing viral particles.[9]

2. Inhibition of Cell Cycle Progression:

PGG can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[4] In prostate cancer cells, PGG treatment has been shown to cause S-phase cell cycle arrest.[7] This is associated with a reduction in the expression of Cyclin D1 and Cyclin A2, which are key regulators of cell cycle progression.[7]

3. Anti-Metastatic and Anti-Angiogenic Effects:

PGG has been found to inhibit the migration and invasion of cancer cells.[10] This is achieved, in part, by downregulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as Twist1 and Snail, as well as matrix metalloproteinase-9 (MMP-9).[7] PGG also exhibits anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF).[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of PGG have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell type and exposure time.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | PC3 | 31.64 | 72 | [7][10] |

| Prostate Cancer | DU145 | >31.25 (less potent than in PC3) | 72 | [10] |

| Normal Prostate Epithelial | RWPE-1 | 74.55 | 72 | [7][10] |

| Glioma | - | 25 | 24 | [3] |

| Colorectal Cancer | HCT116 | - | 48 | [3] |

| Colorectal Cancer | HT29 | - | 48 | [3] |

| Leukemia | K562/ADR (drug-resistant) | 77.94 µg/mL | - | [11] |

| Leukemia | K562 (drug-sensitive) | 94.7 µg/mL | - | [11] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay):

This assay is commonly used to assess the cytotoxic effects of PGG on cancer cells.

-

Cell Seeding: Cancer cells (e.g., PC3, RWPE-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of PGG (e.g., ranging from 1.95 µM to 250 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penta-galloyl-glucose induces autophagy and caspase-independent programmed deaths in human PC-3 and mouse TRAMP-C2 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy is involved in anti-viral activity of pentagalloylglucose (PGG) against Herpes simplex virus type 1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway [mdpi.com]

- 11. Pentagalloyl Glucose-Targeted Inhibition of P-Glycoprotein and Re-Sensitization of Multidrug-Resistant Leukemic Cells (K562/ADR) to Doxorubicin: In Silico and Functional Studies [mdpi.com]

- 12. Frontiers | 1,2,3,4,6-Pentagalloyl Glucose, a RBD-ACE2 Binding Inhibitor to Prevent SARS-CoV-2 Infection [frontiersin.org]

The Cellular Mechanisms of Pentagalloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its diverse biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying PGG's cellular actions. We detail its impact on key signaling pathways, summarize quantitative data on its efficacy, and provide comprehensive experimental protocols for its study. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of PGG's multifaceted mechanism of action.

Core Mechanisms of Action

This compound exerts its effects on cells through a variety of mechanisms, primarily revolving around the modulation of critical signaling pathways that govern cell proliferation, survival, and inflammation. PGG has been shown to be cytotoxic to a range of cancer cell lines with minimal toxicity to normal cells.[1][2] Its anticancer activities are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[1]

Induction of Apoptosis

PGG is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[3] This is a crucial mechanism for its cancer chemopreventive action.[3] The apoptotic cascade initiated by PGG involves both intrinsic (mitochondrial) and extrinsic pathways.

Key events in PGG-induced apoptosis include:

-

Mitochondrial Disruption: PGG can cause a rapid loss of mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol.[3]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[3][4] Activated caspase-3 is a central player in the apoptotic process, leading to the cleavage of cellular substrates such as poly-(ADP-ribose) polymerase (PARP).[4]

-

Regulation of Bcl-2 Family Proteins: PGG can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and up-regulate pro-apoptotic proteins.[4]

Cell Cycle Arrest

PGG can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[1][5] It primarily induces arrest in the G1 and S phases of the cell cycle.[1][5]

The mechanisms behind PGG-induced cell cycle arrest include:

-

Modulation of Cyclins and CDKs: PGG can decrease the expression of key cell cycle regulators such as Cyclin D1 and Cyclin A2.[1][5] Cyclin-dependent kinases (CDKs) are also targeted by PGG.[1]

-

Upregulation of CDK Inhibitors: PGG can increase the expression of CDK inhibitors, which act as brakes on cell cycle progression.[1]

Anti-inflammatory and Antioxidant Effects

PGG exhibits significant anti-inflammatory and antioxidant properties.[6][7] It can suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.[7]

PGG's anti-inflammatory and antioxidant actions involve:

-

Inhibition of NF-κB and MAPK Pathways: PGG can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1]

-

Reduction of Reactive Oxygen Species (ROS): PGG can lower the levels of reactive oxygen species (ROS) in cells, thereby mitigating oxidative stress.[8][9]

Key Signaling Pathways Modulated by this compound

PGG's diverse cellular effects are a result of its ability to interact with and modulate multiple signaling pathways. Understanding these interactions is crucial for the development of PGG-based therapeutics.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. PGG has been shown to suppress the MAPK signaling pathway.[10]

Figure 1: PGG-mediated inhibition of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and cell survival. PGG is a known inhibitor of NF-κB activation.[1]

Figure 2: PGG's inhibitory effect on the NF-κB signaling cascade.

Apoptosis Pathway

PGG induces apoptosis through the mitochondrial-mediated intrinsic pathway.

Figure 3: The intrinsic apoptosis pathway activated by PGG.

Quantitative Data Summary

The efficacy of PGG has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of PGG in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC3 | Prostate Cancer | 31.64 | Not Specified | [5] |

| K562/ADR | Leukemia (drug-resistant) | 77.94 (µg/mL) | Not Specified | [2] |

| K562 | Leukemia (drug-sensitive) | 94.7 (µg/mL) | Not Specified | [2] |

| HeLa | Cervical Cancer | 76 | 24 | [11] |

| MRC5-SV2 | Lung Cancer | 56 | 24 | [11] |

| Glioma cells | Glioma | 25 | 24 | [1] |

| A549 | Non-Small Cell Lung Cancer | 35.2 (µg/mL) | 24 | [6] |

| A549 | Non-Small Cell Lung Cancer | 10.3 (µg/mL) | 48 | [6] |

| A549 | Non-Small Cell Lung Cancer | 7.8 (µg/mL) | 72 | [6] |

| Cell Line | Normal Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| RWPE-1 | Prostate Epithelial | 74.55 | Not Specified | [5] |

| MRC5 | Fetal Lung Fibroblast | 90 | 24 | [11] |

Detailed Experimental Protocols

To facilitate further research into the mechanisms of PGG, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound (PGG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of PGG and a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

Figure 4: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with PGG

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with PGG for the desired time.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension.[12]

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within 1 hour.

Figure 5: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cells treated with PGG

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells.

-

Wash the cells with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.[4]

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.[4]

-

Incubate for 20-30 minutes at room temperature in the dark.[4][8]

-

Analyze the samples by flow cytometry.

Figure 6: Workflow for cell cycle analysis using propidium iodide staining.

Western Blotting

This technique is used to detect specific proteins in a sample.

Materials:

-

Cell lysates from PGG-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.[13]

-

Incubate with primary antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural compound with a wide range of therapeutic applications, particularly in oncology. Its ability to modulate multiple key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and suppression of inflammation, underscores its potential as a multi-targeted agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of PGG and translate its therapeutic potential into clinical applications.

References

- 1. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penta-O-Galloyl-β-D-Glucose in Pistacia integerrima Targets AMPK-ULK1 and ERK/STAT3 Signaling Axes to Induce ROS-Independent Autophagic Cell Death in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, isolated from the leaf extract of Anacardium occidentale L., could elicit rapid and selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Western blot protocol | Abcam [abcam.com]

The Core of Astringency: A Technical Guide to the Biosynthesis of Pentagalloylglucose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagalloylglucose (PGG), a central molecule in the biosynthesis of hydrolyzable tannins, is a subject of intense research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of PGG in plants, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery. This document details the enzymatic steps, intermediates, and regulatory aspects of PGG synthesis, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of this crucial metabolic route.

The Biosynthetic Pathway of this compound

The biosynthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a multi-step enzymatic process that originates from primary metabolism. The pathway commences with the formation of gallic acid, a phenolic compound derived from the shikimate pathway.[1] The subsequent steps involve the sequential esterification of a glucose molecule with five galloyl moieties. A key feature of this pathway is the central role of 1-O-galloyl-β-D-glucose (β-glucogallin) which acts as the primary galloyl donor for the subsequent acylation reactions.[2][3]

The pathway can be summarized in the following key stages:

-

Formation of β-Glucogallin: The initial committed step is the esterification of D-glucose at the anomeric C1 position with gallic acid. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), specifically a gallate 1-beta-glucosyltransferase, which utilizes UDP-glucose as the activated glucose donor.[4][5]

-

Stepwise Galloylation: Following the formation of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core. These enzymes utilize β-glucogallin as the acyl donor, transferring its galloyl group to the acceptor molecule, which is the growing galloylglucose ester.[6][7][8] The generally accepted sequence of galloylation occurs at positions 6, 2, 3, and finally 4 of the glucose molecule, leading to the formation of di-, tri-, tetra-, and ultimately this compound.[8]

The overall biosynthetic pathway is depicted in the following diagram:

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data on Biosynthetic Enzymes

The enzymatic reactions leading to PGG have been characterized to varying extents in different plant species, with Quercus robur (pedunculate oak) being a primary model system. The following tables summarize the available quantitative data for the key enzymes in the pathway.

Table 1: Kinetic Properties of UDP-Glucosyltransferase (Gallate 1-beta-glucosyltransferase) from Quercus robur

| Substrate | Km (µM) | Vmax (nmol/sec/mg) | Reference |

| Gallate | 420 | 204 | [9] |

| 3,4-Dihydroxybenzoate | 290 | 283 | [9] |

| Vanillate | 230 | 203 | [9] |

Table 2: Kinetic Properties of β-Glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase from Quercus robur

| Substrate | Km (mM) | Reference |

| β-Glucogallin | 2.3 | [10][11] |

| 1,2,3,6-tetra-O-galloylglucose | 1.0 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of the enzymes and metabolites involved in the this compound biosynthesis pathway.

Protocol 1: Extraction of Enzymes from Plant Tissues (e.g., Oak Leaves)

This protocol describes a general procedure for the extraction of galloyltransferases from young plant leaves.

Materials:

-

Young leaves (e.g., from Quercus robur)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 20 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 1 mM EDTA, and 10% (w/v) Polyclar AT.

-

Mortar and pestle

-

Cheesecloth

-

Refrigerated centrifuge

Procedure:

-

Harvest young, actively growing leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

For every 1 g of leaf powder, add 5 mL of ice-cold extraction buffer.

-

Continue grinding until a homogenous slurry is formed.

-

Filter the slurry through four layers of cheesecloth into a pre-chilled beaker.

-

Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used for subsequent purification steps or enzyme assays.

Protocol 2: Purification of β-Glucogallin-Dependent Galloyltransferases

This protocol outlines a general strategy for the purification of galloyltransferases using column chromatography. The specific conditions may need optimization for different enzymes and plant sources.

Materials:

-

Crude enzyme extract (from Protocol 1)

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Chromatography columns (e.g., Phenyl-Sepharose, DEAE-Sepharose, Sephacryl S-300)

-

Chromatography system (e.g., FPLC or HPLC)

-

Buffer A: 50 mM Tris-HCl (pH 7.5) containing 10 mM 2-mercaptoethanol.

-

Buffer B: Buffer A containing 1 M NaCl.

-

Buffer C: Buffer A containing 1 M (NH₄)₂SO₄.

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract at 4°C with constant stirring to achieve a concentration of 40-70% saturation. Allow the protein to precipitate for at least 1 hour.

-

Collect the precipitate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in a minimal volume of Buffer A and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

Hydrophobic Interaction Chromatography (HIC): Apply the dialyzed sample to a Phenyl-Sepharose column pre-equilibrated with Buffer C. Elute the bound proteins with a decreasing linear gradient of (NH₄)₂SO₄ (from 1 M to 0 M in Buffer A).

-

Ion-Exchange Chromatography (IEC): Pool the active fractions from HIC, dialyze against Buffer A, and apply to a DEAE-Sepharose column pre-equilibrated with Buffer A. Elute with a linear gradient of NaCl (from 0 M to 1 M in Buffer A).

-

Size-Exclusion Chromatography (SEC): Concentrate the active fractions from IEC and apply to a Sephacryl S-300 column pre-equilibrated with Buffer A. Elute with Buffer A.

-

Collect fractions and assay for galloyltransferase activity at each step to monitor the purification progress.

Protocol 3: Enzyme Assay for β-Glucogallin-Dependent Galloyltransferases

This assay measures the activity of galloyltransferases by quantifying the formation of the galloylated product using HPLC.

Materials:

-

Purified or partially purified enzyme preparation

-

Assay Buffer: 0.1 M MES buffer (pH 6.0)

-

Substrates: β-glucogallin and the appropriate galloylglucose acceptor (e.g., 1,2,3,6-tetra-O-galloylglucose)

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of Assay Buffer

-

10 µL of β-glucogallin solution (e.g., 10 mM)

-

10 µL of acceptor substrate solution (e.g., 5 mM)

-

20 µL of enzyme preparation

-

10 µL of distilled water

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to precipitate any protein and collect the supernatant.

-

Analyze the supernatant by HPLC to separate and quantify the product.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 60% B over 30 minutes.[1]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

-

Quantify the product peak by comparing its area to a standard curve of the purified product.

Protocol 4: Quantification of this compound and Intermediates by HPLC

This protocol is for the quantitative analysis of PGG and its precursors in plant extracts.

Materials:

-

Plant tissue

-

Extraction Solvent: 80% Methanol

-

HPLC system with a C18 column and UV detector

-

Standards for gallic acid, β-glucogallin, and galloylglucose intermediates

Procedure:

-

Extraction:

-

Homogenize 100 mg of finely ground plant tissue with 1 mL of 80% methanol.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered extract into the HPLC system.

-

Use the same HPLC conditions as described in Protocol 3.

-

-

Quantification:

-

Identify the peaks corresponding to gallic acid, β-glucogallin, and the various galloylglucose esters by comparing their retention times with those of authentic standards.

-

Generate standard curves for each compound by injecting known concentrations.

-

Calculate the concentration of each compound in the plant extract based on the peak areas and the standard curves.

-

Protocol 5: Protein Concentration Determination (Bradford Assay)

This is a standard method to determine the protein concentration in the enzyme extracts, which is necessary for calculating specific enzyme activity.[12]

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250)

-

Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)

-

Spectrophotometer

Procedure:

-

Prepare a series of BSA standards with concentrations ranging from 0 to 20 µg/mL.

-

Add 100 µL of each standard or diluted enzyme sample to a microplate well or a cuvette.

-

Add 1 mL of Bradford reagent and mix well.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 595 nm.

-

Create a standard curve by plotting the absorbance of the BSA standards against their concentrations.

-

Determine the protein concentration of the enzyme samples from the standard curve.

Visualizations of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of this compound biosynthesis.

Figure 2: General workflow for enzyme purification.

Figure 3: Workflow for HPLC analysis of gallotannins.

Conclusion

The biosynthesis of this compound is a fundamental pathway in the production of a vast array of bioactive hydrolyzable tannins in plants. Understanding the enzymes and mechanisms involved is critical for harnessing these compounds for pharmaceutical and other applications. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on the PGG biosynthetic pathway, presenting available quantitative data, and offering detailed experimental protocols. Further research is needed to fully characterize all the enzymes in the pathway across different plant species and to elucidate the regulatory networks that control the flux through this important metabolic route.

References

- 1. plantsjournal.com [plantsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. maxapress.com [maxapress.com]

- 4. Measuring plant protein with the Bradford assay : 1. Evaluation and standard method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-glucogallin—tetrakisgalloylglucose O-galloyltransferase - Wikipedia [en.wikipedia.org]

- 10. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]

- 11. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to Easily Measure Total Sugar and Protein Content in Plants | MtoZ Biolabs [mtoz-biolabs.com]

The Pharmacokinetic Profile and Bioavailability of Pentagalloylglucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentagalloylglucose (PGG), a hydrolyzable tannin found in various botanicals, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Despite its therapeutic potential, the clinical translation of PGG is largely impeded by its complex pharmacokinetic profile, particularly its low oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of PGG. We consolidate quantitative pharmacokinetic data from preclinical studies, detail the experimental methodologies employed for its evaluation, and visualize key signaling pathways modulated by PGG that may influence its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of PGG as a therapeutic agent.

Introduction

1,2,3,4,6-penta-O-galloyl-β-D-glucose, or this compound (PGG), is a polyphenolic compound that serves as a precursor to ellagitannins. Its structure, characterized by a central glucose core esterified with five gallic acid units, underpins its potent biological activities. However, the inherent chemical properties of PGG also present significant challenges to its systemic delivery and therapeutic efficacy. This document aims to provide a detailed exploration of the pharmacokinetics and bioavailability of PGG, offering insights into its behavior in biological systems.

Pharmacokinetics of this compound

The systemic exposure and therapeutic effectiveness of PGG are critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies in rodent models have begun to elucidate the pharmacokinetic characteristics of PGG, revealing a stark contrast in bioavailability between different routes of administration.

Absorption and Bioavailability

Oral administration of PGG is marked by exceedingly low bioavailability.[1][2] Studies in mice have shown that even at high oral doses (e.g., 80 mg/kg), plasma concentrations of PGG remain below the limit of detection.[1][2] This poor oral absorption is attributed to several factors:

-

Chemical Instability: PGG is unstable in alkaline conditions, such as those found in the intestine, leading to degradation before it can be absorbed.

-

Low Permeability: The molecule exhibits low absorptive permeability across the intestinal epithelium.

-

Protein Precipitation: PGG has a high affinity for proteins and can precipitate salivary proteins, which may hinder its absorption in the gastrointestinal tract.

-

First-Pass Metabolism: Evidence suggests that PGG undergoes extensive first-pass metabolism, with over 98% of an oral dose being metabolized before reaching systemic circulation.[1][2]

In stark contrast, intraperitoneal (IP) administration results in significantly higher systemic exposure. Studies have demonstrated that following IP injection, plasma concentrations of PGG can reach levels sufficient to exert biological effects in vivo.[3] This indicates that bypassing the gastrointestinal tract can overcome the primary barriers to PGG's systemic availability.

Distribution

Following absorption, PGG is distributed to various tissues. While detailed tissue distribution studies are limited, it is suggested that a significant portion of the metabolized PGG accumulates in organs and tissues.[1][2] Further research is required to fully characterize the tissue distribution profile of PGG and its metabolites.

Metabolism

PGG is extensively metabolized in the body. The primary routes of metabolism are not fully elucidated but are thought to involve hydrolysis of the ester bonds, releasing gallic acid and partially galloylated glucose derivatives. The liver is presumed to be a major site of metabolism, contributing to the significant first-pass effect observed after oral administration.

Excretion

The elimination of PGG and its metabolites occurs primarily through urine and feces.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for PGG from preclinical studies in rodents.

| Table 1: Pharmacokinetic Parameters of this compound (Intraperitoneal Administration) | ||||||

| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (0-24h) (h*µM) | t1/2 (el) (h) | Reference(s) |

| Mouse | 20 | 3-4 | ~2 | ND | ND | [4] |

| Rat | 20 | 6.39 ± 4.25 | 0.85 ± 0.70 | 38.78 ± 22.89 | 38.66 ± 22.89 | [4] |

ND: Not Determined

| Table 2: Bioavailability of this compound (Oral Administration) | ||

| Species | Dose (mg/kg) | Plasma Concentration |

| Mouse | 20 | Not Detected |

| Mouse | 80 | Below Limit of Detection |

Experimental Protocols

The following section outlines a typical experimental protocol for determining the pharmacokinetic profile of PGG in a rodent model, based on methodologies reported in the literature.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Oral (PO): PGG is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 20-80 mg/kg).

-

Intraperitoneal (IP): PGG is dissolved in a sterile vehicle (e.g., 5% ethanol in saline) and administered via intraperitoneal injection at a specific dose (e.g., 20 mg/kg).

-

Blood Sampling

-

Time Points: Blood samples (approximately 30-100 µL) are collected at predetermined time points post-dosing. A typical sampling schedule for an IP study might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. For oral studies, earlier time points may be included.

-

Collection Method: Serial blood samples can be collected from the same animal via the submandibular vein or saphenous vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

Plasma Preparation

-

Centrifugation: The collected blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the quantification of PGG.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is employed.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of PGG, monitoring a specific precursor-to-product ion transition.

-

-

Quantification: A calibration curve is constructed using standards of known PGG concentrations in blank plasma to quantify the PGG levels in the experimental samples.

Signaling Pathways Modulated by this compound

PGG exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

PGG has been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[5] PGG can suppress the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby interfering with downstream cellular processes such as proliferation, differentiation, and apoptosis.[6]

Figure 1: PGG inhibits the MAPK signaling pathway.

Nitric Oxide (NO)/eNOS/iNOS Signaling Pathway

In the context of gastric protection, PGG has been shown to modulate the nitric oxide signaling pathway.[2][7] It can decrease the expression of inducible nitric oxide synthase (iNOS), which is associated with inflammation, while increasing the expression of endothelial nitric oxide synthase (eNOS), which has a protective role.[2][7]

Figure 2: PGG modulates the NO/eNOS/iNOS signaling pathway.

PKA/CREB/MAPK Signaling Pathway

PGG has been observed to interfere with the PKA/CREB/MAPK signaling cascade, for instance, in the context of melanogenesis.[3][8] It can inhibit the phosphorylation of PKA and CREB, and also the phosphorylation of MAPKs (p38, ERK, and JNK), leading to a downstream reduction in the expression of target genes.[8]

Figure 3: PGG inhibits the PKA/CREB/MAPK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of PGG.

Figure 4: Workflow for a preclinical pharmacokinetic study of PGG.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability, which poses a significant hurdle to its clinical development as an oral therapeutic agent. However, parenteral administration routes, such as intraperitoneal injection, demonstrate that PGG can achieve systemic concentrations sufficient for pharmacological activity. Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations, to enhance the oral bioavailability of PGG. Furthermore, a more detailed characterization of its metabolic pathways and tissue distribution is essential for a complete understanding of its in vivo disposition. The elucidation of its interactions with key signaling pathways provides a strong rationale for its continued investigation as a promising therapeutic candidate for a range of diseases. This guide serves as a comprehensive resource to aid in these future research and development endeavors.

References

- 1. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentagalloyl Glucose, a Major Compound in Mango Seed Kernel, Exhibits Distinct Gastroprotective Effects in Indomethacin-Induced Gastropathy in Rats via Modulating the NO/eNOS/iNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Melanogenesis via Suppression of MITF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photoprotective Potential of Penta-O-Galloyl-β-DGlucose by Targeting NF-κB and MAPK Signaling in UVB Radiation-Induced Human Dermal Fibroblasts and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. mdpi.com [mdpi.com]

In Vivo Anti-Cancer Efficacy of Pentagalloylglucose: A Technical Guide for Researchers

Introduction: Pentagalloylglucose (PGG), a hydrolyzable tannin found in various plants, has garnered significant attention for its potent anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of the in vivo anti-cancer effects of PGG, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of PGG.

Quantitative Data on In Vivo Anti-Cancer Effects of this compound

The in vivo efficacy of this compound (PGG) has been demonstrated across a range of cancer types in preclinical animal models. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of PGG's anti-tumor activity.

Table 1: PGG Efficacy in Breast Cancer Xenograft Models

| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |

| MDA-MB-231 | Nude Mice | Gavage administration | Not Specified | >60% inhibition of xenograft growth. | [1][3] |

| MDA-MB-231 | Nude Mice | Not Specified | Not Specified | Suppression of triple-negative breast cancer xenograft growth and metastasis. | [3][4] |

Table 2: PGG Efficacy in Liver Cancer Xenograft Models

| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |

| Huh7 | Mouse Model | Not Specified | Not Specified | Inhibition of Huh7 xenograft tumor growth. | [1][3] |

Table 3: PGG Efficacy in Prostate Cancer Xenograft Models

| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |

| PC-3 | Nude Mice | 25 mg/kg, intraperitoneal injection, 3 times/week | 28 days | Suppression of tumor weight from 4.2 g to 1 g. | [5] |

| DU145 | Athymic Nude Mice | 20 mg/kg, daily intraperitoneal injection | Not Specified | Significant suppression of xenograft growth. | [5] |

Table 4: PGG Efficacy in Nasopharyngeal Carcinoma Xenograft Models

| Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |

| CNE1, CNE2 | Xenograft Mouse Model | Not Specified | Not Specified | Significant inhibition of tumor growth and lung metastasis. | [1][5] |

Table 5: PGG Efficacy in Other Cancer Xenograft Models

| Cancer Type | Cell Line | Animal Model | PGG Dosage & Administration | Treatment Duration | Key Findings | Reference |

| Lung Cancer | MRC5-SV2 | Not Specified | Not Specified | Tumor weight decreased to 43% (low-dose) and 9% (high-dose) of the control group. | [4] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vivo experiments cited in the literature, providing a framework for replicating and building upon existing research.

General Xenograft Tumor Model Protocol

This protocol provides a generalized workflow for establishing and utilizing a xenograft model to assess the in vivo anti-cancer effects of PGG.

1. Cell Culture and Animal Models:

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), Huh7 (liver), PC-3 (prostate), and CNE1/CNE2 (nasopharyngeal) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1][3][5]

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or athymic nude mice), typically 4-6 weeks old, are used for xenograft studies.[5] Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before experimentation.

2. Tumor Xenograft Establishment:

-

Cell Preparation: Cancer cells are harvested from culture, washed with sterile phosphate-buffered saline (PBS), and resuspended in either PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10^7 to 5x10^7 cells/mL.

-

Injection: A volume of 100-200 µL of the cell suspension (containing 1x10^6 to 1x10^7 cells) is injected subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the anesthetized mice.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.

3. PGG Administration:

-

Preparation: PGG is dissolved in a suitable vehicle, such as ethanol or a mixture of solvents.[6]

-

Dosage and Route: PGG is administered at doses ranging from 20-25 mg/kg body weight.[5] The route of administration can be oral gavage or intraperitoneal (IP) injection.[1][5]

-

Frequency and Duration: Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³) and continues for a predefined period, such as 28 days, with administrations occurring daily or several times per week.[5]

4. Assessment of Anti-Cancer Effects:

-

Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes and final tumor weights between PGG-treated and vehicle-treated control groups.

-

Metastasis Analysis: For metastatic models, lungs and other organs are harvested at the end of the study, and metastatic nodules are counted.

-

Histological and Molecular Analysis: A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining) to observe tumor morphology and necrosis. Another portion is snap-frozen in liquid nitrogen for molecular analyses such as Western blotting or immunohistochemistry to assess the expression of key proteins in relevant signaling pathways.

Signaling Pathways Modulated by this compound

PGG exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling Pathway

PGG has been shown to suppress the phosphorylation of STAT3, a key transcription factor that promotes tumor growth, angiogenesis, and survival.[1] This leads to the downregulation of STAT3 target genes such as VEGF and Bcl-2.

References

- 1. This compound suppresses the growth and migration of human nasopharyngeal cancer cells via the GSK3β/β-catenin pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photooxidation and Pentagalloyl Glucose Cross-Linking Improves the Performance of Decellularized Small-Diameter Vascular Xenograft In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-suppresses-the-growth-and-migration-of-human-nasopharyngeal-cancer-cells-via-the-gsk3-catenin-pathway-in-vitro-and-in-vivo - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to Pentagalloylglucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentagalloylglucose (PGG), a naturally occurring gallotannin with significant therapeutic potential. The document details its chemical identity, physicochemical properties, and biological activities, with a focus on data relevant to drug development. Experimental protocols and key signaling pathways are also elucidated to support further research and application.

Chemical Identity and Structure

This compound, a hydrolyzable tannin, is characterized by a central glucose core esterified with five gallic acid units.[1][2] The most common isomer is 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[3][4]

The formal IUPAC names for this compound are:

-

Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-{[(3,4,5-Trihydroxybenzoyl)oxy]methyl}oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[3][4]

-

An alternative IUPAC Name is: [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate[5][6]

Physicochemical Properties

PGG is a yellow powder with a high molecular weight and notable hydrophobicity compared to other polyphenols.[7][8] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C41H32O26 | [3] |

| Molar Mass | 940.681 g·mol−1 | [3] |

| Appearance | Yellow Powder | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.29 (calculated) | [7] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2). | [9] |

Table 1: Physicochemical Properties of this compound

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a compound of interest for therapeutic applications. These activities include antioxidant, anti-inflammatory, antimicrobial, anticarcinogenic, and antidiabetic properties.[3][10] PGG has been shown to interact with and precipitate proteins, a characteristic feature of tannins.[3]

3.1. Anticancer Activity

PGG has demonstrated significant anticancer effects in various cancer cell lines.[7] It can induce apoptosis and autophagy, inhibit cell proliferation, and suppress tumor growth.[7][10] The anticancer mechanisms of PGG involve the modulation of multiple signaling pathways, including the inhibition of NF-κB and STAT3.[7][11] For instance, in human hepatocellular carcinoma SK-HEP-1 cells, PGG at a concentration of 30 µM was found to inhibit cell growth by inducing cell cycle arrest and suppressing NF-κB activation.[9]

3.2. Vascular Health

PGG plays a crucial role in vascular health by stabilizing elastin and collagen in the extracellular matrix of blood vessels.[4][12] This action helps to restore the biomechanical properties of arteries and has been shown to reduce arterial calcification in animal models.[3][12]

3.3. Antimicrobial Activity

PGG has shown efficacy against various microorganisms. Notably, it can inhibit biofilm formation by Staphylococcus aureus at concentrations that are not toxic to human cells.[11] The concentration required to inhibit 50% of biofilm formation (IB50) was determined to be 3.6 μM.[11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are a consequence of its ability to modulate multiple cellular signaling pathways. A key mechanism is its antioxidant activity, which involves scavenging free radicals.[12]

4.1. Anticancer Signaling

In the context of cancer, PGG's effects are mediated through several pathways. The diagram below illustrates the inhibition of the NF-κB and STAT3 signaling pathways by PGG, leading to reduced cell proliferation and survival.

Caption: PGG's inhibition of NF-κB and STAT3 pathways.

Experimental Protocols

This section provides an example of a detailed methodology for assessing the antibiofilm activity of this compound, as described in the literature.

5.1. Protocol: Inhibition of Staphylococcus aureus Biofilm Formation

Objective: To determine the concentration-dependent effect of PGG on the formation of S. aureus biofilms.

Materials:

-

Staphylococcus aureus strain (e.g., SA113)

-

Tryptic Soy Broth supplemented with glucose (TSBg)

-

This compound (PGG) stock solution in a suitable solvent (e.g., DMSO)

-

96-well polystyrene microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Prepare a bacterial suspension of S. aureus in TSBg to a specific optical density (e.g., OD600 of 0.1).

-

In the wells of a 96-well plate, add 100 µL of TSBg containing serial dilutions of PGG. Include control wells with solvent only.

-

Inoculate each well with 100 µL of the bacterial suspension.

-

Incubate the plates at 37°C for 24 hours without shaking.

-

After incubation, discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Stain the adherent biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plates, and then solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

-

Quantify the biofilm formation by measuring the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the solvent control.

The workflow for this experimental protocol is visualized below.

Caption: Workflow for S. aureus biofilm inhibition assay.

Biosynthesis and Natural Occurrence

This compound is a precursor to a larger class of tannins called ellagitannins.[3] Its biosynthesis in plants involves the sequential esterification of a glucose molecule with gallic acid.[13] The enzyme β-glucogallin-tetrakisgalloylglucose O-galloyltransferase catalyzes the final step in the formation of PGG from 1-O-galloyl-β-D-glucose and 1,2,3,6-tetrakis-O-galloyl-β-D-glucose.[3] PGG is found in various plants, including pomegranate (Punica granatum), mango (Mangifera indica), and tree peony (Paeonia suffruticosa).[3][13]

The biosynthetic pathway is summarized in the following diagram.

Caption: Simplified biosynthetic pathway of this compound.

This guide provides foundational knowledge for scientists and researchers interested in the therapeutic development of this compound. The presented data and protocols are intended to facilitate further investigation into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Penta-O-galloyl-beta-D-glucose | C41H32O26 | CID 65238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 1,2,3,4,6-pentagalloylglucose (FDB030184) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE | 14937-32-7 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Pentagalloyl Glucose and Its Functional Role in Vascular Health: Biomechanics and Drug-Delivery Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pentagalloylglucose from Mango Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagalloylglucose (PGG), a hydrolyzable tannin found in high concentrations in mango (Mangifera indica) seeds, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a potent antioxidant, anti-inflammatory, and anticancer agent, PGG presents a promising natural compound for drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of PGG from mango seeds, as well as an overview of its key signaling pathways of interest for therapeutic applications.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of phenolic compounds, including this compound, from mango seeds.

Table 1: Comparison of Extraction Solvents and Methods for Total Phenolic Content (TPC) from Mango Seed Kernels

| Extraction Method | Solvent | Temperature (°C) | Time | TPC Yield (mg GAE/g MSK) | Reference |

| Solid-Liquid Extraction | 50% (w/w) Ethanol-Water | - | - | 101.68 | [1] |

| Solid-Liquid Extraction | 80% Ethanol | 70 | 3 hours | 253.967 | [2] |

| Ultrasound-Assisted | 19.4% Ethanol | 38.47 | 21.4 min | 6.1 (mg Gallic Acid/g) | [3] |

| Microwave-Assisted | 90% Ethanol | 75 | 2 cycles | - | [4] |

| Reflux | 1.2 M HCl in Ethanol | - | 3 hours | 285.70 | [4] |

GAE: Gallic Acid Equivalents; MSK: Mango Seed Kernel

Table 2: HPLC-Based Quantification of Phenolic Compounds in Mango Seed Kernel Extracts

| Compound | Cultivar | Maturation Stage | Concentration (mg/100g) | Reference |

| Gallotannins | Keitt | Early | High | [5] |

| Tetragalloyl glucose | - | - | 0.15 - 3.0 | [5] |

| Gallic Acid | - | - | 21.154 | [5] |

Experimental Protocols

Protocol 1: Extraction of this compound from Mango Seed Kernels

This protocol details a common method for extracting PGG from mango seeds using an ethanol-water binary solvent system.

Materials:

-

Dried mango seed kernels

-

Ethanol (95% or absolute)

-

Distilled water

-

Blender or grinder

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Preparation of Mango Seed Kernels: Wash mango seeds thoroughly and dry them in an oven at 40-50°C until a constant weight is achieved. Manually remove the hard outer shell to obtain the kernel. Grind the dried kernels into a fine powder using a blender or grinder.

-

Solvent Extraction:

-

Prepare a 50% (w/w) ethanol-water solution.

-

Mix the powdered mango seed kernel with the solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture on a shaker or with a magnetic stirrer for 24 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol describes the purification of PGG from the crude mango seed extract.

Materials:

-

Crude mango seed extract

-

Sephadex LH-20 resin

-

Methanol (HPLC grade)

-

Chromatography column

-

Fraction collector

Procedure:

-